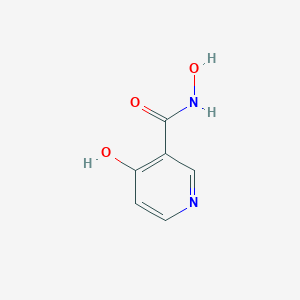
N,4-dihydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dihydroxynicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NADH Precursor
NADH Production and Metabolism
N,4-Dihydroxynicotinamide serves as a potent precursor for nicotinamide adenine dinucleotide (NADH), which is crucial for cellular metabolism. Studies have shown that it can significantly enhance NAD+ levels in mammalian cells. For instance, research indicates that administration of this compound can increase NAD+ concentrations by 2.5 to 10 times within just one hour of treatment, outperforming other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) . This rapid increase in NAD+ is vital for energy production and cellular health.
Therapeutic Implications
The ability of this compound to boost NAD+ levels has potential therapeutic implications. It has been shown to protect against cisplatin-induced acute kidney injury in mice, suggesting its utility in nephroprotective strategies . Additionally, its role in enhancing mitochondrial function positions it as a candidate for treating metabolic disorders and age-related diseases.
Antioxidant Properties
Radical Scavenging Activity
Research has identified this compound as an effective radical scavenger. It exhibits significant activity against reactive oxygen species (ROS), particularly hydroxyl radicals (HO·) and hydroperoxyl radicals (HOO·). Quantum chemical calculations have demonstrated that the compound can effectively neutralize these radicals through various mechanisms including hydrogen transfer and radical adduct formation .
Comparative Efficacy
In comparative studies, this compound has shown superior antioxidant activity compared to traditional antioxidants like ascorbic acid and trans-resveratrol in both lipid and aqueous environments . This property highlights its potential application in formulations aimed at reducing oxidative stress-related damage.
Pharmaceutical Applications
Potential in Chronic Fatigue and Neurodegenerative Disorders
Oral supplementation with NADH, which is closely related to this compound, has been explored for its effects on chronic fatigue syndrome and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Although the exact mechanisms remain unclear, preliminary studies suggest that enhancing NADH levels may improve energy metabolism and cognitive function .
Research on Efficacy
Despite anecdotal evidence supporting the use of NADH supplements for improving mental function and reducing fatigue, rigorous clinical trials are necessary to establish efficacy and safety profiles. Current research is ongoing to evaluate these claims systematically.
Synthesis and Stability
Synthesis Methods
Recent advancements have facilitated the scalable synthesis of this compound from commercially available precursors such as nicotinamide riboside chloride. Efficient purification methods have also been developed to yield high-purity compounds suitable for research and commercial applications .
Stability Studies
Stability studies have indicated that this compound maintains integrity under various environmental conditions but is susceptible to oxidation when exposed to air. Optimal storage conditions include low temperatures and inert atmospheres to prolong shelf life .
Propriétés
Numéro CAS |
185949-07-9 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |
Clé InChI |
LPFMDJRUVDNRRX-UHFFFAOYSA-N |
SMILES |
C1=CNC=C(C1=O)C(=O)NO |
SMILES isomérique |
C1=CN=CC(=C1O)C(=O)NO |
SMILES canonique |
C1=CN=CC(=C1O)C(=O)NO |
Synonymes |
3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















